2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate is an organic compound characterized by the presence of a chloroethyl group, a methylphenyl group, and a thiocyanate group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylphenylacetic acid, 2-chloroethanol, and thiocyanate salts.
Esterification: The 3-methylphenylacetic acid is first esterified with 2-chloroethanol in the presence of a strong acid catalyst like sulfuric acid to form 2-chloroethyl 3-(3-methylphenyl)propanoate.
Thiocyanation: The ester is then reacted with a thiocyanate salt (e.g., potassium thiocyanate) under basic conditions to introduce the thiocyanate group, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different functional groups.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done with sodium hydroxide.
Major Products
Nucleophilic Substitution: Products include substituted thiocyanates, amines, or thiols.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products can include alcohols or amines.
Hydrolysis: The major products are 3-(3-methylphenyl)propanoic acid and 2-chloroethanol.
Scientific Research Applications
2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive thiocyanate group.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate involves its reactive functional groups:
Thiocyanate Group: This group can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
Chloroethyl Group: This group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological molecules.
Molecular Targets and Pathways: The compound may target specific enzymes or receptors, disrupting normal cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-chloroethyl 3-(4-methylphenyl)-2-thiocyanatopropanoate: Similar structure but with a different position of the methyl group on the phenyl ring.
2-chloroethyl 3-(3-methylphenyl)-2-cyanopropanoate: Similar structure but with a cyano group instead of a thiocyanate group.
2-chloroethyl 3-(3-methylphenyl)-2-isocyanatopropanoate: Similar structure but with an isocyanate group instead of a thiocyanate group.
Uniqueness
2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate is unique due to the presence of both a chloroethyl group and a thiocyanate group, which confer distinct reactivity and potential applications. The combination of these functional groups makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2S/c1-10-3-2-4-11(7-10)8-12(18-9-15)13(16)17-6-5-14/h2-4,7,12H,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBDAIFSQFLEPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C(=O)OCCCl)SC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.